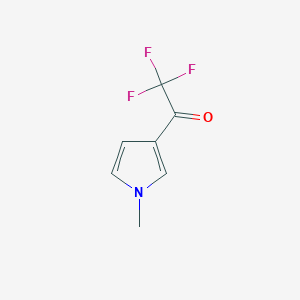

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

炔雌醇环戊丙酸酯是通过多步反应过程合成的。一种常见的方法是在碳酸钾等碱存在下,将雌二醇与环戊丙酸反应。该反应通常在甲醇中于高温下进行,然后从甲醇或苯-石油醚中重结晶以获得纯的炔雌醇环戊丙酸酯 。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,以优化大规模生产。

化学反应分析

炔雌醇环戊丙酸酯经历了几种类型的化学反应,包括:

水解: 炔雌醇环戊丙酸酯中的酯键可以水解生成雌二醇和环戊丙酸。

氧化和还原: 炔雌醇环戊丙酸酯可以发生氧化和还原反应,尽管这些反应在其典型应用中不太常见。

取代: 炔雌醇环戊丙酸酯可以参与取代反应,特别是在强亲核试剂或亲电试剂存在下。

这些反应中常用的试剂包括酸、碱和各种有机溶剂。形成的主要产物取决于具体的反应条件,但通常包括雌二醇及其衍生物 .

科学研究应用

炔雌醇环戊丙酸酯具有广泛的科学研究应用:

化学: 作为甾体化学和酯化反应研究中的模型化合物。

生物学: 研究其对细胞过程和激素调节的影响。

医学: 广泛用于激素替代疗法、更年期症状治疗以及作为变性激素疗法的一部分.

工业: 用于生产激素避孕药和其他药物制剂.

作用机制

炔雌醇环戊丙酸酯通过作为雌激素受体的激动剂发挥作用,雌激素受体是雌激素如雌二醇的生物靶点。结合雌激素受体后,炔雌醇环戊丙酸酯调节参与生殖和第二性征调节的特定基因的转录。 这种相互作用影响着各种生理过程,包括月经周期、骨密度和心血管健康 .

相似化合物的比较

炔雌醇环戊丙酸酯类似于其他雌激素酯,如戊酸雌二醇和苯甲酸雌二醇。它在作用时间更长和特定的药代动力学特性方面具有独特性。例如:

戊酸雌二醇: 另一种雌二醇酯,与炔雌醇环戊丙酸酯相比,其作用时间更短。

苯甲酸雌二醇: 以其快速起效但作用时间短于炔雌醇环戊丙酸酯而闻名.

这些差异使炔雌醇环戊丙酸酯特别适合需要持续雌激素作用的应用。

生物活性

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, also known as 3-(trifluoroacetyl)-1H-pyrrole, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrrole moiety, positions it as a promising candidate in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.

- Molecular Formula : C₆H₄F₃NO

- Molecular Weight : 163.1 g/mol

- CAS Number : 130408-89-8

- MDL Number : MFCD12924726

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimalarial and antibacterial agent.

Antimalarial Activity

Recent studies have identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. The compound demonstrated:

- IC50 Values : Less than 0.03 μM against both P. falciparum and P. vivax DHODH.

- Efficacy : Effective against both blood and liver stages of the malaria lifecycle, which is crucial for preventing relapse and transmission of the disease .

Antibacterial Activity

In addition to its antimalarial properties, the compound has shown promising results against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:

-

Lead Optimization for Antimalarial Activity :

- A lead optimization program aimed at enhancing the potency and metabolic stability of pyrrole-based DHODH inhibitors resulted in the identification of compounds with improved efficacy against malaria while minimizing side effects associated with rodent models .

- The research highlighted that compounds with good solubility and selectivity against mammalian enzymes were prioritized for further development.

- Antibacterial Efficacy Studies :

Table 1: Biological Activity Summary of this compound

属性

IUPAC Name |

2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOAKDAUOWGUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。